5-(2-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole
Description
5-(2-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole is a halogenated isoxazole derivative characterized by a 2-chlorophenyl group at position 5 and a 2-naphthyloxymethyl substituent at position 3 of the isoxazole ring. These compounds are typically synthesized via nucleophilic substitution or coupling reactions, with yields ranging from 65% to 74% depending on substituents and conditions . The naphthyloxy group introduces steric bulk and lipophilicity, which may influence bioavailability and target binding compared to simpler phenoxy analogs.
Properties
IUPAC Name |
5-(2-chlorophenyl)-3-(naphthalen-2-yloxymethyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO2/c21-19-8-4-3-7-18(19)20-12-16(22-24-20)13-23-17-10-9-14-5-1-2-6-15(14)11-17/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQCEMINRCCFJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=NOC(=C3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole typically involves the reaction of 2-chlorobenzonitrile with 2-naphthol in the presence of a base to form the corresponding naphthyloxy derivative. This intermediate is then subjected to cyclization with hydroxylamine to form the isoxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the isoxazole ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Pharmaceutical Development
This compound serves as a key intermediate in the synthesis of several pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that can enhance the efficacy and specificity of drug candidates aimed at conditions such as depression, anxiety, and other neuropsychiatric disorders. Research indicates that derivatives of this compound may exhibit significant activity against specific receptors involved in these disorders, making it a valuable asset in drug design and development.
Agricultural Chemistry
In agricultural applications, 5-(2-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole is utilized in formulating agrochemicals. It has been shown to possess herbicidal and pesticidal properties, contributing to improved crop protection. The compound's effectiveness in controlling various pests and weeds enhances agricultural yields and sustainability. Studies have demonstrated its potential to be integrated into existing formulations to increase the efficacy of pest management strategies.
Material Science
The compound is also explored for its potential in material science, particularly in the development of novel materials with specific thermal and mechanical properties. Research into polymers incorporating this isoxazole derivative suggests that it can enhance the durability and performance of materials used in various industrial applications. The unique chemical properties of this compound allow for the creation of materials that withstand extreme conditions, making them suitable for high-performance applications.
Biochemical Research
In biochemical research, this compound plays a crucial role in studying enzyme interactions and metabolic pathways. Its ability to modulate biological systems provides insights into disease mechanisms and potential therapeutic targets. Researchers have utilized this compound to investigate its effects on various biological processes, contributing to a better understanding of complex biochemical pathways involved in health and disease.
Analytical Chemistry
Finally, in analytical chemistry, this compound is employed as a reference standard. It aids in the identification and quantification of similar compounds within complex mixtures. Its stability and well-characterized properties make it an ideal candidate for use in various analytical methods, ensuring accuracy and reliability in chemical analyses.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders |
| Agricultural Chemistry | Used in agrochemical formulations for pest control and crop protection |
| Material Science | Development of novel materials with enhanced thermal and mechanical properties |
| Biochemical Research | Studies enzyme interactions and metabolic pathways |
| Analytical Chemistry | Reference standard for identification and quantification of compounds |
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 5-(2-chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole with analogous compounds:
Key Observations :
- Lipophilicity: The dichlorophenoxy and naphthyloxy analogs exhibit higher XLogP3 values (>5), indicating strong lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- Hydrogen Bonding : All compounds have 2–3 hydrogen bond acceptors, suggesting moderate polar interactions.
Structure–Activity Relationships (SAR) :
- Electron-Donating Groups : Methoxy and tert-butyl substituents enhance antioxidant activity by stabilizing radical intermediates .
- Halogen Effects : Chlorine atoms increase metabolic stability and lipophilicity, favoring pesticidal or antimicrobial applications .
- Crystal Packing : Dihedral angles <20° in phenylisoxazoles suggest planar conformations, which may optimize solid-state properties for optoelectronic applications .
Biological Activity
5-(2-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole is a synthetic compound belonging to the isoxazole class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure
The compound can be structurally represented as follows:
- Chemical Formula : CHClNO
- IUPAC Name : this compound
The biological activity of isoxazole derivatives, including this compound, often involves interaction with various molecular targets. These interactions can inhibit specific enzymes or modulate receptor activities, leading to various pharmacological effects such as:
- Anti-inflammatory : Isoxazole derivatives have shown selective inhibition of COX-2 enzymes, which are involved in inflammatory processes .
- Antimicrobial : Some studies indicate that isoxazoles exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| 5a | Huh7 | 0.7 | G0/G1 phase arrest |
| 5r | HepG2 | 1.5 | Induces apoptosis |
| 5t | SNU475 | 4.7 | Selective cytotoxicity |
These compounds demonstrated significant antiproliferative activity, particularly against hepatocellular carcinoma cell lines, indicating their potential use as anticancer agents .
Antimicrobial Activity
The antimicrobial efficacy of isoxazole derivatives has been documented in various studies. The compound exhibited varying degrees of antibacterial activity, with some derivatives showing potent effects against specific bacterial strains.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Isoxazole Derivative A | Staphylococcus aureus | 15 |
| Isoxazole Derivative B | Escherichia coli | 12 |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .
Case Studies
- Anticancer Study : A series of indole-isoxazole hybrids were synthesized and tested against Huh7 and MCF7 cancer cell lines. The study revealed that these compounds could induce cell cycle arrest and apoptosis in cancer cells, correlating with their IC values and indicating their potential as therapeutic agents in cancer treatment .
- Antimicrobial Evaluation : A study focused on the synthesis and evaluation of various isoxazole derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 5-(2-chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole?
Answer: The synthesis typically involves multi-step reactions, starting with the formation of the isoxazole core via cycloaddition or chloromethylation. For example, chloromethylation of pre-synthesized isoxazole derivatives using N-chlorosuccinimide (NCS) in dichloromethane/DMF under mild conditions (room temperature, 4–5 hours) yields intermediates like 5-(chloromethyl)isoxazole . Subsequent nucleophilic substitution with 2-naphthol in the presence of a base (e.g., K₂CO₃) introduces the naphthyloxy group. Reaction progress is monitored via TLC, and purification involves column chromatography or crystallization .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Answer: Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., chlorophenyl protons at δ 7.3–7.5 ppm; naphthyloxy methylene protons at δ 4.8–5.2 ppm) .
- IR Spectroscopy : Peaks at ~1600–1650 cm⁻¹ (C=N/C=C stretching) and ~1250 cm⁻¹ (C-O-C ether linkage) validate the isoxazole and naphthyloxy groups .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., m/z calculated for C₂₀H₁₃ClNO₂: 346.0634) .
Advanced: How can computational modeling optimize reaction pathways for synthesizing this compound?
Answer: Quantum chemical calculations (e.g., DFT) predict transition states and energetics for key steps like cycloaddition or substitution. Tools like Gaussian or ORCA simulate reaction mechanisms, while machine learning (e.g., ICReDD’s workflow) identifies optimal solvent/base combinations by analyzing experimental datasets. This reduces trial-and-error approaches and accelerates reaction design .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer: Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:
- Standardized Assays : Use validated models (e.g., MIC assays for antimicrobial activity) with positive controls .
- Purity Verification : HPLC (≥95% purity) and LC-MS ensure compound integrity .
- SAR Analysis : Compare activity across structurally analogous compounds to isolate substituent effects .
Basic: How is the compound’s stability evaluated under different storage conditions?
Answer: Stability studies involve:
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.
- Accelerated Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), or light (ICH Q1B guidelines) for 4–8 weeks. Monitor degradation via HPLC and identify byproducts using HRMS .
Advanced: What mechanistic insights guide its potential as a therapeutic agent?
Answer: Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to target proteins (e.g., bacterial enzymes or cancer receptors). For example, the chlorophenyl group may enhance hydrophobic interactions, while the naphthyloxy moiety could π-stack with aromatic residues. In vitro validation includes enzyme inhibition assays (IC₅₀ determination) and cytotoxicity profiling (MTT assays) .
Basic: What safety protocols are essential when handling hazardous intermediates during synthesis?
Answer: Critical measures include:
- Containment : Use fume hoods for chloromethylation (NCS releases chlorine gas).
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Waste Management : Neutralize chlorinated byproducts with NaHCO₃ before disposal .
Advanced: How can crystallography resolve ambiguities in stereochemical assignments?
Answer: Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry. For example, a recent study of a related isoxazole derivative (5-(3-methoxyphenyl)-3-phenylisoxazole) resolved positional disorder in the chlorophenyl group using SHELX software . Synchrotron radiation (e.g., at APS or ESRF) enhances resolution for low-crystallinity samples.
Advanced: What methodologies validate the compound’s role in catalytic or material science applications?
Answer: For material science:
- Electrochemical Analysis : Cyclic voltammetry evaluates redox activity (e.g., for optoelectronic applications).
- Thermal Stability : DSC measures phase transitions (e.g., liquid crystalline behavior) .
For catalysis, kinetic studies (e.g., turnover frequency calculations) and in situ FTIR monitor reaction pathways .
Advanced: How do structural modifications (e.g., substituent variations) impact bioactivity?
Answer: Systematic SAR studies involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
